8-Methoxyimidazo[1,2-a]pyridine-3-carboxamide
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Overview
Description
8-Methoxyimidazo[1,2-a]pyridine-3-carboxamide is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the methoxy group at the 8th position and the carboxamide group at the 3rd position enhances its chemical reactivity and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Methoxyimidazo[1,2-a]pyridine-3-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminopyridine with α-bromoacetophenone in the presence of a base, followed by methoxylation and subsequent amide formation .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: 8-Methoxyimidazo[1,2-a]pyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The carboxamide group can be reduced to form amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen in the presence of a catalyst.
Substitution: Reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products:
Oxidation: Formation of aldehydes or acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 8-Methoxyimidazo[1,2-a]pyridine-3-carboxamide involves its interaction with specific molecular targets. It has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of essential biological pathways, making it a potential candidate for drug development .
Comparison with Similar Compounds
- 2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamide
- Imidazo[1,2-a]pyrimidine
- Imidazo[1,2-a]pyrazine
Comparison: 8-Methoxyimidazo[1,2-a]pyridine-3-carboxamide is unique due to the presence of the methoxy group at the 8th position, which enhances its chemical reactivity and biological properties compared to its analogues. This structural modification can lead to differences in biological activity and potential therapeutic applications .
Properties
Molecular Formula |
C9H9N3O2 |
---|---|
Molecular Weight |
191.19 g/mol |
IUPAC Name |
8-methoxyimidazo[1,2-a]pyridine-3-carboxamide |
InChI |
InChI=1S/C9H9N3O2/c1-14-7-3-2-4-12-6(8(10)13)5-11-9(7)12/h2-5H,1H3,(H2,10,13) |
InChI Key |
NBIGVQGKMANFAM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CN2C1=NC=C2C(=O)N |
Origin of Product |
United States |
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